molecular formula C14H13NO3 B2864255 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid CAS No. 872136-88-4

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B2864255
CAS No.: 872136-88-4
M. Wt: 243.262
InChI Key: SAXDDXYGAIBIBX-UHFFFAOYSA-N
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Description

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a compound that features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the Paal–Knorr reaction. This reaction is performed by condensing 3-aminobenzonitrile with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile . The final step involves hydrolysis to convert the nitrile group to a carboxylic acid, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Paal–Knorr reaction and subsequent functional group transformations are scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

    Reduction: 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile: A precursor in the synthesis of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

    2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Lacks the formyl group, which may affect its reactivity and biological activity.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: A positional isomer with potentially different properties.

Uniqueness

This compound is unique due to the presence of both formyl and carboxylic acid functional groups, which provide versatility in chemical reactions and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXDDXYGAIBIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(=O)O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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